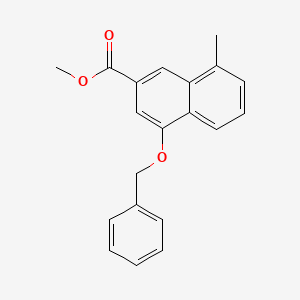

Methyl 4-(benzyloxy)-8-methyl-2-naphthoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H18O3 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

methyl 8-methyl-4-phenylmethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C20H18O3/c1-14-7-6-10-17-18(14)11-16(20(21)22-2)12-19(17)23-13-15-8-4-3-5-9-15/h3-12H,13H2,1-2H3 |

InChI Key |

AGWULHCETKXZAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=C(C2=CC=C1)OCC3=CC=CC=C3)C(=O)OC |

Origin of Product |

United States |

Nomenclature and Advanced Structural Representation of Methyl 4 Benzyloxy 8 Methyl 2 Naphthoate

Systematic IUPAC Nomenclature and Derived Terminology for Methyl 4-(benzyloxy)-8-methyl-2-naphthoate

The formal name of the compound, this compound, is derived following the systematic rules of nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). The name can be deconstructed to understand the underlying molecular structure.

The parent structure is identified as a naphthalene (B1677914) ring, a bicyclic aromatic hydrocarbon. The suffix "-oate" and the prefix "Methyl" indicate the presence of a methyl ester functional group. The numbering of the naphthalene ring is fixed, and the principal functional group, the ester, is located at position 2, leading to the "2-naphthoate" portion of the name.

The substituents on the naphthalene ring are specified by their names and locants. A "methyl" group is attached at position 8, and a "benzyloxy" group (a benzyl (B1604629) group linked via an oxygen atom) is at position 4. The precursor to this ester is 4-(Benzyloxy)-8-methyl-2-naphthoic acid, which has been assigned the CAS number 1662687-74-2. aksci.combldpharm.com

Derived terminology for this compound would include abbreviations or synonyms that might be used in research or chemical databases. However, due to the specific and complex nature of this molecule, it is most commonly referred to by its systematic name.

Conformational Analysis and Preferred Geometries of this compound

The rotation of the methyl ester group is another important conformational feature. The planarity of the ester group with the aromatic ring is favored by conjugation, but this can be disrupted by steric clashes with adjacent substituents. The barrier to rotation around the C-N bond in formamides is known to be slow due to conjugation, and similar, though less pronounced, effects can be expected for the C-C bond of the ester group.

The presence of the methyl group at the 8-position introduces significant steric bulk in the peri position relative to the 4-benzyloxy group. This steric interaction likely influences the preferred orientation of the benzyloxy group, potentially forcing the benzyl portion away from the methyl group to minimize van der Waals repulsion.

The following table summarizes the key dihedral angles that define the conformation of this compound, with expected values based on analogous compounds.

| Dihedral Angle | Description | Expected Value (degrees) | Rationale |

| C3-C4-O-CH₂ | Defines the orientation of the benzyloxy group relative to the naphthalene ring | ~90 | Minimization of steric hindrance with the peri-methyl group at C8. |

| C4-O-CH₂-C(phenyl) | Defines the twist of the phenyl ring | 180 (anti-periplanar) | A staggered conformation is generally favored. |

| C1-C2-C(=O)-O | Defines the orientation of the ester group | ~0 or ~180 | Co-planarity is favored for conjugation, but can be twisted to avoid steric clashes. |

Synthetic Methodologies for Methyl 4 Benzyloxy 8 Methyl 2 Naphthoate and Its Derivatives

Retrosynthetic Analysis of Methyl 4-(benzyloxy)-8-methyl-2-naphthoate

A retrosynthetic analysis of the target molecule, this compound (I), reveals several logical disconnections. The most straightforward disconnections are the ester and ether linkages.

C-O Ester Disconnection: The methyl ester can be disconnected to reveal the corresponding carboxylic acid, 4-(benzyloxy)-8-methyl-2-naphthoic acid (II). This transformation is a standard esterification reaction.

C-O Ether Disconnection: The benzyloxy ether can be disconnected via a Williamson ether synthesis-type reaction. This leads to a key intermediate, Methyl 4-hydroxy-8-methyl-2-naphthoate (III), and a benzyl (B1604629) halide, such as benzyl bromide.

Naphthalene (B1677914) Core Formation: The substituted naphthalene core of intermediate III represents the main synthetic challenge. A plausible disconnection involves breaking the naphthalene ring down to simpler, more readily available precursors. One common strategy is a [4+2] cycloaddition or an annulation reaction, which constructs the bicyclic system from a substituted benzene (B151609) derivative. For instance, the naphthalene ring can be conceptually deconstructed into a properly functionalized o-alkynylstyrene or a related precursor that can undergo cyclization to form the desired polysubstituted aromatic system. bohrium.com

This analysis suggests a convergent synthetic plan where the substituted naphthalene skeleton is first constructed, followed by the installation of the benzyloxy group and final esterification, or where these functional group interconversions are performed at strategic points during the synthesis.

Directed Synthesis of this compound

The directed synthesis of this compound can be approached by systematically forming the key structural components as guided by the retrosynthetic analysis.

Approaches Involving Naphthalene Ring Formation and Functionalization

The construction of the 4,8-disubstituted-2-naphthoate skeleton is the cornerstone of the synthesis. The challenge lies in introducing three different substituents at specific positions. De novo methods, where the ring is built from acyclic or monocyclic precursors, offer superior regiochemical control compared to the functionalization of a pre-existing naphthalene core. researchgate.net

Several powerful methods are applicable:

Electrophilic Cyclization of Alkynes: A versatile method involves the 6-endo-dig electrophilic cyclization of an appropriately substituted arene-containing propargylic alcohol. nih.gov This approach allows for the regioselective preparation of a wide variety of substituted naphthalenes under mild conditions. nih.gov

Annulation Reactions: The reaction of aryl halides or arylmetal compounds with alkynes, often catalyzed by transition metals, provides another route to polysubstituted naphthalenes. nih.gov

Diels-Alder Reactions: A classic and effective strategy is the Diels-Alder reaction between a substituted 1,4-benzoquinone (B44022) and a suitable diene, followed by aromatization. researchgate.net While highly effective, the substitution pattern on both the dienophile and diene must be carefully chosen to yield the desired regiochemistry in the final naphthalene product.

Oxidation of Alkylnaphthalenes: If a precursor like 2,8-dimethyl-4-hydroxynaphthalene or a protected variant could be synthesized, a subsequent oxidation of the methyl group at the C-2 position could yield the carboxylic acid. For example, 2-methylnaphthalene (B46627) can be oxidized to 2-naphthoic acid using reagents like sodium dichromate in water at high temperatures. orgsyn.org

Interactive Data Table: Comparison of Naphthalene Synthesis Strategies

| Method | Key Features | Regioselectivity Control | Common Conditions |

| Electrophilic Cyclization | Mild conditions, good functional group tolerance. | High, determined by precursor structure. | ICl, I2, Br2 in CH3CN. nih.gov |

| Transition Metal-Catalyzed Annulation | Convergent, builds complexity quickly. | Generally good, depends on catalyst and substrates. | Palladium or other transition metal catalysts. csir.co.za |

| Diels-Alder Reaction | Forms two C-C bonds and a six-membered ring in one step. | Dependent on electronic and steric properties of diene/dienophile. researchgate.net | Thermal or Lewis acid-catalyzed. |

| Oxidation of Alkylarenes | Functionalizes an existing alkyl group. | Limited to the position of the alkyl group. | Na2Cr2O7, H2O, 250°C. orgsyn.org |

Esterification Strategies for the Methyl 2-Naphthoate (B1225688) Moiety

Once the precursor 4-(benzyloxy)-8-methyl-2-naphthoic acid (II) is obtained, the final step is esterification to form the methyl ester. Several methods are available for this transformation:

Fischer-Speier Esterification: This is a classic acid-catalyzed reaction involving refluxing the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid.

Reaction with Methylating Agents: More reactive methylating agents can be used under basic or neutral conditions. For example, reacting the sodium or potassium salt of the naphthoic acid with methyl iodide or dimethyl sulfate (B86663) in a polar aprotic solvent like DMF is a common and effective method.

Coupling Reagent-Mediated Esterification: Various coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), can be used to activate the carboxylic acid towards nucleophilic attack by methanol, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Installation and Manipulation of the Benzyloxy Group at Position 4

The benzyloxy group is typically installed using the Williamson ether synthesis. vaia.comkhanacademy.org This reaction involves the O-alkylation of a phenol (B47542) with a benzyl halide. francis-press.com In the context of this synthesis, the precursor would be Methyl 4-hydroxy-8-methyl-2-naphthoate (III).

The key steps are:

Deprotonation: The hydroxyl group of the naphthol derivative (III) is deprotonated with a suitable base to form a more nucleophilic phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). khanacademy.orgmasterorganicchemistry.com

Nucleophilic Substitution: The resulting phenoxide anion then acts as a nucleophile, attacking benzyl bromide or benzyl chloride in an SN2 reaction to displace the halide and form the benzyl ether linkage. vaia.commasterorganicchemistry.com

The reaction is typically carried out in a polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile (B52724) to facilitate the SN2 pathway. masterorganicchemistry.com The benzyl group serves as a robust protecting group for the phenol, stable to a wide range of reaction conditions, but it can be removed later by methods such as catalytic hydrogenation if required.

Stereoselective and Regioselective Considerations in Synthesis

Regiocontrol is the most critical aspect of synthesizing polysubstituted naphthalenes. researchgate.netnih.gov The direct functionalization of a naphthalene ring, for instance, a 1-methylnaphthalene, via electrophilic aromatic substitution would likely lead to a mixture of products, making it a poor strategy for this target.

Strategies to ensure high regioselectivity include:

De Novo Ring Synthesis: As mentioned previously, building the ring from precursors where the substitution pattern is already set is the most reliable method. researchgate.net Annulation and cycloaddition strategies excel in this regard. bohrium.comnih.gov

Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of specific C-H bonds by using a directing group. researchgate.netnih.gov For example, a carbonyl or other functional group at one position can direct a metal catalyst to functionalize an adjacent or peri-position. researchgate.netnih.gov A synthetic route could be designed to exploit such a directing group effect to install the methyl or other substituents at the desired locations before the directing group is converted into the final ester functionality.

Blocking Groups: In some cases, reversible blocking groups can be used to prevent reaction at more reactive sites, thereby forcing functionalization to occur at the desired, less reactive position.

For this compound, the peri-relationship between the methyl group at C-8 and a potential directing group at C-1 presents a significant steric challenge that must be managed. nih.gov The regioselectivity of ring-forming reactions is often governed by a combination of steric and electronic effects of the substituents on the precursors. nih.gov

Advanced Synthetic Approaches to this compound

Beyond classical methods, several advanced strategies can be envisioned for a more efficient or elegant synthesis of this complex naphthalene derivative.

Transition Metal-Catalyzed Cross-Coupling Reactions: A powerful modern approach would be to construct the naphthalene core through a series of cross-coupling reactions (e.g., Suzuki, Sonogashira, or Negishi couplings). This allows for the sequential and highly controlled introduction of the required fragments. For instance, a suitably substituted dihalobenzene could undergo sequential couplings to build up the second ring.

Aryne Chemistry: The reaction of arynes with substituted furans or other dienes via a [4+2] cycloaddition followed by aromatization is a potent method for generating polysubstituted aromatic systems. A route starting from a properly designed aryne precursor could provide rapid access to the naphthalene core.

C-H Activation/Functionalization: As noted, direct C-H activation provides an atom-economical way to forge C-C or C-O bonds. nih.gov A late-stage C-H methylation or benzylation on a pre-formed naphthoate ester, guided by a directing group, could be a highly efficient, albeit challenging, strategy. Recent advances have shown that even challenging peri C-H bonds can be selectively functionalized under the right catalytic conditions. nih.gov

Metal-Free Borylative Cyclization: A recently developed metal-free method involves the borylative cyclization of o-alkynylstyrenes to create boron-functionalized naphthalenes. bohrium.com The resulting C-B bond is exceptionally versatile and can be converted into a wide array of functional groups, including the methyl group, through subsequent cross-coupling reactions. bohrium.com This approach offers a sustainable and highly adaptable route to complex naphthalene structures.

These advanced methods often provide access to structures that are difficult to obtain through traditional means and represent the cutting edge of modern organic synthesis.

Transition-Metal Catalyzed Cross-Coupling Reactions in its Synthesis

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of "this compound" and its analogs can hypothetically employ several types of palladium-catalyzed cross-coupling reactions to construct the key bonds within the molecule.

A plausible synthetic strategy could involve a Suzuki-Miyaura coupling reaction . This reaction is renowned for its mild conditions and high functional group tolerance. google.comyoutube.com In a potential pathway, a suitably substituted naphthyl halide or triflate could be coupled with an appropriate boronic acid or ester. For instance, a di-brominated methyl naphthoate precursor could first undergo a regioselective Suzuki-Miyaura coupling to introduce the methyl group at the C-8 position. Subsequently, the benzyloxy group could be introduced via a separate reaction. The general mechanism for Suzuki-Miyaura coupling involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to form the C-C bond and regenerate the catalyst. nih.gov

Another powerful tool is the Heck reaction , which couples an unsaturated halide with an alkene. researchgate.net While less direct for this specific target, it is a key method for functionalizing aromatic rings. organic-chemistry.org For instance, a precursor to the naphthalene ring could be functionalized using a Heck reaction before the ring system is fully formed. The reaction proceeds via oxidative addition of the halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. researchgate.net

The Buchwald-Hartwig amination , another significant palladium-catalyzed reaction, could be relevant in the synthesis of derivatives where the benzyloxy group is replaced by a nitrogen-containing functionality.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these cross-coupling reactions, influencing yield, selectivity, and reaction rate. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). A variety of phosphine-based ligands are often employed to stabilize the palladium catalyst and modulate its reactivity. google.com

A hypothetical retrosynthetic analysis for "this compound" might start with the target molecule and disconnect the benzyloxy group and the C8-methyl group, leading back to a di-functionalized methyl 2-naphthoate core. This core could then be traced back to simpler starting materials.

Hypothetical Reaction Scheme:

Starting Material: A di-halogenated or mono-halogenated, mono-hydroxylated methyl naphthoate. For example, Methyl 4-hydroxy-8-bromo-2-naphthoate.

Suzuki-Miyaura Coupling: Reaction of the 8-bromo intermediate with methylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to introduce the methyl group at the C-8 position.

Williamson Ether Synthesis: The resulting Methyl 4-hydroxy-8-methyl-2-naphthoate would then be treated with benzyl bromide in the presence of a base (e.g., K₂CO₃) to form the final product, "this compound".

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. d-nb.info Applying these principles to the synthesis of "this compound" can enhance its environmental sustainability.

Key areas of focus for greening the synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions, in general, have better atom economy than classical stoichiometric reactions.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives is a primary goal. Traditional solvents for cross-coupling reactions include toluene (B28343), dioxane, and DMF, which have significant health and environmental concerns. Greener alternatives could include water, ethanol, or bioderived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). organic-chemistry.orgnih.gov For esterification steps, acetonitrile has been explored as a greener alternative to chlorinated solvents. nih.gov The use of water as a solvent in palladium-catalyzed reactions is particularly attractive due to its low cost, non-flammability, and low toxicity. researchgate.net

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents. Transition-metal catalysts are used in small quantities and can often be recycled and reused. The development of highly active catalysts that can be used at very low loadings (parts per million) further enhances the greenness of the process.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating by significantly reducing reaction times.

Renewable Feedstocks: While the core of this molecule is derived from naphthalene, which is traditionally sourced from coal tar or petroleum, future green chemistry approaches could explore the synthesis of naphthalene derivatives from renewable biomass sources.

By systematically evaluating each step of the synthesis against the twelve principles of green chemistry, a more environmentally benign route to "this compound" can be developed.

Flow Chemistry and Continuous Processing for Production of this compound

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch production, particularly for the synthesis of fine chemicals and pharmaceuticals. These benefits include enhanced safety, improved heat and mass transfer, better reaction control, and the potential for straightforward automation and scale-up.

The synthesis of "this compound" could be adapted to a continuous flow process. Each step of the synthesis, from the initial cross-coupling to the final etherification, could be performed in a dedicated reactor module.

Potential advantages of a flow synthesis approach:

Improved Safety: Many organic reactions are exothermic. The high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, reducing the risk of thermal runaways. This is particularly important when handling reactive intermediates or performing reactions at elevated temperatures and pressures.

Enhanced Mixing and Reaction Control: Precise control over stoichiometry, residence time, and temperature leads to higher yields and selectivities. This can minimize the formation of byproducts, simplifying purification.

Telescoped Synthesis: Multiple reaction steps can be linked together in a continuous sequence without the need to isolate and purify intermediates. This "telescoping" of reactions can significantly reduce processing time, solvent use, and waste generation.

Scalability: Scaling up a flow process typically involves running the system for a longer duration or by using multiple reactors in parallel ("numbering-up"), rather than increasing the size of the reactor, which can be challenging and costly.

A hypothetical flow setup for the synthesis could involve pumping solutions of the reactants and catalyst through heated reactor coils or packed-bed reactors containing an immobilized catalyst. In-line purification and analysis techniques could also be integrated into the flow system to monitor the reaction progress in real-time.

Precursors and Building Blocks for the Synthesis of this compound

The rational design of a synthetic route to "this compound" relies on the availability of suitable precursors and building blocks. A retrosynthetic analysis suggests that the molecule can be constructed from several key fragments.

A plausible set of precursors includes:

A Naphthalene Core: A substituted naphthalene derivative serves as the foundational scaffold. A key precursor could be 4-hydroxy-8-methyl-2-naphthoic acid . This compound already possesses the required hydroxyl and methyl groups at the correct positions.

Esterification Agent: To form the methyl ester, methanol (CH₃OH) would be used in an acid-catalyzed esterification of the carboxylic acid. Alternatively, a reagent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) could be used to methylate the carboxylate salt.

Benzylation Agent: To introduce the benzyloxy group, benzyl bromide (C₆H₅CH₂Br) or benzyl chloride (C₆H₅CH₂Cl) are common and effective electrophiles. This reaction is typically carried out under basic conditions in a Williamson ether synthesis. researchgate.net

The synthesis of the key precursor, 4-hydroxy-8-methyl-2-naphthoic acid , would itself require several steps, likely starting from simpler, commercially available naphthalene derivatives or even from non-naphthalene precursors through annulation reactions. For example, one could envision a synthesis starting from an appropriately substituted phenylacetic acid derivative and an anhydride, followed by a cyclization reaction to form the naphthalene ring system.

Strategies for Large-Scale Laboratory Synthesis of this compound

Transitioning a synthetic route from a small, research-scale preparation to a large-scale laboratory synthesis (grams to kilograms) presents a unique set of challenges. Careful planning and optimization are required to ensure safety, efficiency, and reproducibility.

Key strategies for the scale-up of the synthesis of "this compound" include:

Process Safety Assessment: A thorough evaluation of the thermal stability of all reactants, intermediates, and products is essential. The potential for runaway reactions must be assessed, and appropriate cooling and quenching protocols must be in place.

Reagent and Solvent Selection: The cost, availability, and safety of all reagents and solvents become critical factors at a larger scale. For instance, while a highly effective but expensive palladium catalyst might be suitable for small-scale synthesis, a more cost-effective alternative might be necessary for scale-up. Solvents should be chosen to facilitate easy workup and purification, and their recovery and recycling should be considered.

Workup and Purification: Procedures for product isolation and purification must be robust and scalable. Crystallization is often the preferred method for purification on a large scale as it can be more efficient and cost-effective than chromatography. Developing a reliable crystallization procedure with a suitable solvent system is a key aspect of process development.

Equipment Considerations: The reaction vessels, heating and cooling systems, and stirring mechanisms must be appropriate for the scale of the reaction. Mechanical stirrers are typically required for effective mixing in large flasks.

Parameter Optimization: Reaction parameters such as concentration, temperature, and reaction time should be re-optimized for the larger scale. What works well in a small flask may not be optimal in a multi-liter reactor.

A potential large-scale laboratory synthesis could follow the same fundamental steps as the small-scale route but with modifications to accommodate the larger quantities. For example, the addition of reagents might be done more slowly to control exotherms, and the purification of the final product would likely rely on recrystallization rather than column chromatography.

Mechanistic Investigations of Reactions Involving Methyl 4 Benzyloxy 8 Methyl 2 Naphthoate

Reaction Pathways for the Formation of Methyl 4-(benzyloxy)-8-methyl-2-naphthoate

The synthesis of this compound can be envisioned through a multi-step pathway, culminating in the esterification of its corresponding carboxylic acid. A plausible synthetic route begins with a suitable naphthalene (B1677914) precursor, such as 4-hydroxy-8-methyl-2-naphthoic acid.

The first key transformation is the protection of the hydroxyl group as a benzyl (B1604629) ether. This is typically achieved via a Williamson ether synthesis. The phenolic hydroxyl group is deprotonated by a base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide. This intermediate then undergoes a nucleophilic substitution (Sɴ2) reaction with benzyl chloride or benzyl bromide, yielding 4-(benzyloxy)-8-methyl-2-naphthoic acid.

The final step is the esterification of the carboxylic acid to form the methyl ester. The most common method for this transformation is the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). numberanalytics.compsiberg.com

The mechanism of Fischer esterification proceeds through several equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. psiberg.commasterorganicchemistry.com

Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the newly added methoxy (B1213986) group to one of the original hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. organic-chemistry.org

Deprotonation: The protonated ester is deprotonated by a weak base (like water or another molecule of methanol) to regenerate the acid catalyst and yield the final ester product, this compound. libretexts.org

To drive the equilibrium towards the product side, the reaction is often performed using a large excess of the alcohol, and water may be removed as it is formed. jove.combyjus.com

Table 1: Key Reactions in the Formation of this compound

| Step | Reaction Type | Reactants | Reagents/Catalysts | Key Intermediate | Product |

| 1 | Williamson Ether Synthesis | 4-hydroxy-8-methyl-2-naphthoic acid, Benzyl chloride | K₂CO₃, Acetone | Naphthoxide anion | 4-(benzyloxy)-8-methyl-2-naphthoic acid |

| 2 | Fischer-Speier Esterification | 4-(benzyloxy)-8-methyl-2-naphthoic acid, Methanol | H₂SO₄ (catalytic) | Protonated tetrahedral intermediate | This compound |

Mechanistic Studies of Functional Group Transformations on this compound

The reactivity of this compound is characterized by transformations of its primary functional groups.

The methyl ester group is susceptible to hydrolysis, which can be catalyzed by either acid or base to yield the parent carboxylic acid, 4-(benzyloxy)-8-methyl-2-naphthoic acid.

Acid-Catalyzed Hydrolysis: This reaction is the microscopic reverse of the Fischer esterification. libretexts.orgucoz.com It is initiated by the protonation of the ester's carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). Water then acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol regenerate the carboxylic acid and the acid catalyst. chemistrysteps.com The reaction is reversible and requires an excess of water to be driven to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This process is mechanistically distinct and irreversible. chemistrysteps.comquora.com A hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide (B1231860) ion (CH₃O⁻) as the leaving group. The products are the carboxylic acid and methoxide. In the basic medium, the highly acidic carboxylic acid is immediately deprotonated by the strongly basic methoxide ion (or another hydroxide ion) to form a resonance-stabilized carboxylate salt. algoreducation.commasterorganicchemistry.com This final acid-base step is essentially irreversible and drives the entire reaction to completion. quora.com The parent carboxylic acid is obtained by a final acidification workup step.

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is also typically acid- or base-catalyzed and involves reacting the ester with a different alcohol (e.g., ethanol) in large excess. The mechanism is analogous to Fischer esterification or its reverse, with the new alcohol acting as the nucleophile. numberanalytics.comresearchgate.net

The benzyloxy group is a common protecting group for phenols and alcohols because it is stable under many reaction conditions but can be selectively cleaved. The primary reaction involving this linkage is debenzylation via catalytic hydrogenolysis. youtube.com

This reaction is typically carried out using hydrogen gas (H₂) and a palladium catalyst, most commonly palladium on carbon (Pd/C). ambeed.comsigmaaldrich.com The mechanism involves the following steps:

Adsorption: Both the hydrogen gas and the benzyl ether substrate adsorb onto the surface of the palladium catalyst.

Oxidative Addition: The palladium metal inserts into the benzylic C-O bond, a process of oxidative addition.

Hydrogenolysis: The adsorbed hydrogen atoms cleave the newly formed palladium-carbon and palladium-oxygen bonds, leading to the formation of the deprotected phenol (B47542) (4-hydroxy-8-methyl-2-naphthoate) and toluene (B28343). youtube.com

Desorption: The products desorb from the catalyst surface.

This method is highly effective and clean, with toluene being a common byproduct. youtube.com The reaction conditions are generally mild, preserving other functional groups like the ester. sigmaaldrich.com

Electrophilic Aromatic Substitution (EAS): The naphthalene ring of the title compound can undergo electrophilic substitution. The position of the incoming electrophile is directed by the existing substituents: the activating benzyloxy and methyl groups, and the deactivating methyl ester group.

-OCH₂Ph (Benzyloxy group): This is a strongly activating, ortho-, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom. organicchemistrytutor.comyoutube.com

-CH₃ (Methyl group): This is a weakly activating, ortho-, para-directing group via an inductive effect and hyperconjugation.

-COOCH₃ (Methyl ester group): This is a deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance.

In naphthalene systems, the α-positions (1, 4, 5, 8) are generally more kinetically favored for electrophilic attack than the β-positions (2, 3, 6, 7), as the resulting carbocation intermediate (a Wheland intermediate) is better stabilized by resonance. wordpress.com

For this compound, the directing effects are complex:

The powerful activating benzyloxy group at C4 would strongly direct incoming electrophiles to the ortho C3 and C5 positions.

The methyl group at C8 would direct to the C7 position.

The deactivating ester group at C2 would direct to the C1 and C7 positions (meta to itself).

Considering these competing influences, the most likely positions for electrophilic attack would be C5 and C7, as they are activated by the benzyloxy and methyl groups, respectively, and are also α-positions. The C3 position, while activated, is a β-position and sterically hindered. The C1 position is adjacent to the bulky 8-methyl group, which may also provide steric hindrance. The precise outcome would depend on the specific electrophile and reaction conditions. stackexchange.com

Nucleophilic Aromatic Substitution (SɴAr): SɴAr reactions typically require an electron-deficient aromatic ring, usually containing strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.com The title compound is not well-suited for SɴAr as it lacks strong deactivating groups and a conventional leaving group. A reaction would only be plausible under harsh conditions with a very powerful nucleophile, and a mechanism other than the typical addition-elimination pathway might be involved. oup.comnih.gov

The primary side chain available for these reactions is the methyl group at the C8 position. Direct alkylation or acylation of this methyl group is challenging. A potential pathway would involve a free-radical mechanism, such as benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator. This would form an 8-(bromomethyl)naphthalene derivative, which could then undergo nucleophilic substitution with various nucleophiles to achieve alkylation.

Alternatively, deprotonation of the methyl group to form a carbanion would require an exceptionally strong base (e.g., an organolithium reagent), as the acidity of a methyl group on a naphthalene ring is low. If formed, this nucleophilic carbanion could then react with alkyl or acyl halides. However, competing reactions with the ester carbonyl or on the aromatic ring would be likely. Acylation of methylnaphthalenes via Friedel-Crafts reactions typically occurs on the aromatic ring rather than the methyl side chain. researchgate.netepa.gov

Role of Catalysis in Reactivity and Transformations of this compound

Catalysis is central to achieving the efficient and selective transformation of this compound. Different types of catalysts are employed depending on the desired reaction, highlighting the versatility of catalytic methods in modern organic synthesis.

Acid Catalysis: Strong Brønsted acids like sulfuric acid are crucial for promoting equilibrium-limited reactions such as Fischer esterification and the reverse reaction, acid-catalyzed hydrolysis. easychem.com.auchemguide.co.uk The catalyst functions by protonating the carbonyl oxygen, thereby activating the carbonyl group toward nucleophilic attack. organic-chemistry.orgbyjus.com

Base Catalysis: Strong bases, most commonly hydroxide salts, are used to catalyze the hydrolysis of the ester group. studysmarter.co.uk Unlike acid catalysis, base-catalyzed hydrolysis (saponification) is an irreversible process. The base acts as a potent nucleophile, and the final deprotonation step drives the reaction to completion, ensuring high yields of the carboxylate product before acidic workup. quora.comalgoreducation.com

Transition Metal Catalysis: Palladium catalysts, particularly palladium supported on carbon (Pd/C), are indispensable for the hydrogenolysis of the benzyloxy ether. ambeed.comchemrxiv.org The catalyst provides a surface for the reaction to occur, facilitating the cleavage of the C-O bond by hydrogen. This method is noted for its high efficiency and chemoselectivity, often leaving other reducible functional groups untouched under controlled conditions. sigmaaldrich.comgoogle.com

Table 2: Catalysts in the Transformations of this compound

| Transformation | Catalyst Type | Specific Catalyst Example | Role of Catalyst |

| Esterification | Acid | H₂SO₄ | Activates carbonyl group for nucleophilic attack |

| Ester Hydrolysis (Acidic) | Acid | H₂SO₄ / HCl | Activates carbonyl group for nucleophilic attack by water |

| Ester Hydrolysis (Basic) | Base | NaOH / KOH | Acts as nucleophile and drives reaction via irreversible deprotonation |

| Debenzylation | Transition Metal | Pd/C | Facilitates reductive cleavage of benzyl ether with H₂ |

| Friedel-Crafts Acylation (Ring) | Lewis Acid | AlCl₃ | Activates acylating agent and directs substitution |

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Methyl 4 Benzyloxy 8 Methyl 2 Naphthoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Methyl 4-(benzyloxy)-8-methyl-2-naphthoate

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) Techniques and Chemical Shift Analysis

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), are fundamental for identifying the different types of protons and carbons in a molecule. The chemical shift (δ) of each nucleus is indicative of its electronic environment.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the naphthalene (B1677914) core, the benzyloxy group, the methyl ester, and the methyl group attached to the naphthalene ring. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific shifts influenced by the electronic effects of the substituents. The benzylic protons of the ether linkage would likely appear as a singlet around δ 5.2 ppm. The protons of the methyl ester would also be a singlet, expected around δ 3.9 ppm, while the methyl group on the naphthalene ring would be a singlet in the more upfield region, around δ 2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of δ 165-175 ppm. The aromatic carbons of the naphthalene and benzene (B151609) rings would appear between δ 110-160 ppm. The benzylic carbon (O-CH₂) and the methoxy (B1213986) carbon (O-CH₃) would have signals around δ 70 ppm and δ 52 ppm, respectively. The methyl carbon attached to the naphthalene ring would be found in the upfield region, around δ 20 ppm.

Predicted ¹H and ¹³C NMR Data:

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Naphthyl-H1 | ~8.0-8.2 (d) | ~125.0 |

| Naphthyl-H3 | ~7.8-8.0 (s) | ~120.0 |

| Naphthyl-H5 | ~7.4-7.6 (d) | ~128.0 |

| Naphthyl-H6 | ~7.2-7.4 (t) | ~126.0 |

| Naphthyl-H7 | ~7.1-7.3 (d) | ~129.0 |

| Naphthyl-C2 | - | ~135.0 |

| Naphthyl-C4 | - | ~158.0 |

| Naphthyl-C4a | - | ~127.0 |

| Naphthyl-C8 | - | ~136.0 |

| Naphthyl-C8a | - | ~130.0 |

| Naphthyl-CH₃ | ~2.5 (s, 3H) | ~20.0 |

| C=O | - | ~167.0 |

| O-CH₃ | ~3.9 (s, 3H) | ~52.5 |

| O-CH₂-Ph | ~5.2 (s, 2H) | ~70.5 |

| Benzyl-H (ortho) | ~7.4-7.5 (d, 2H) | ~128.5 |

| Benzyl-H (meta) | ~7.3-7.4 (t, 2H) | ~128.0 |

| Benzyl-H (para) | ~7.2-7.3 (t, 1H) | ~127.5 |

| Benzyl-C (ipso) | - | ~137.0 |

Note: Predicted values are estimates. Actual experimental values may vary. (d = doublet, t = triplet, s = singlet)

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled aromatic protons on the naphthalene and benzene rings, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively link each proton signal to its corresponding carbon signal, for instance, the benzylic protons to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is a powerful tool for piecing together the molecular skeleton. Key expected HMBC correlations would include:

The methyl ester protons (O-CH₃) to the carbonyl carbon (C=O).

The benzylic protons (O-CH₂) to the C4 carbon of the naphthalene ring and the ipso-carbon of the benzyl (B1604629) group.

The naphthyl-CH₃ protons to the C7, C8, and C8a carbons of the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is invaluable for determining stereochemistry and conformation. Important NOESY cross-peaks would be expected between:

The benzylic protons and the H5 proton of the naphthalene ring.

The naphthyl-CH₃ protons and the H7 proton of the naphthalene ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Vibrational spectroscopy techniques, IR and Raman, are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretching vibration. The C-O stretching vibrations of the ester and ether linkages would also give rise to characteristic bands. Aromatic C-H and C=C stretching vibrations would also be prominent.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum.

Expected Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Ester C=O | Stretch | 1715-1730 | Strong | Medium |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak | Strong |

| Ether C-O | Stretch | 1200-1250 | Strong | Medium |

| Ester C-O | Stretch | 1100-1150 | Strong | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Medium | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry provides information about the molecular weight and the elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₂₀H₁₈O₃. The calculated exact mass is 318.1256 g/mol .

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion, [M+H]⁺ or M⁺˙) to generate a series of product ions. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the molecule.

For this compound, the fragmentation is expected to be initiated at the benzyloxy ether linkage and the methyl ester group, which are the most labile parts of the molecule.

Plausible Fragmentation Pathway:

Initial Ionization: Formation of the molecular ion (M⁺˙) at m/z 318.

Loss of Methoxy Radical: Cleavage of the O-CH₃ bond of the ester would result in an acylium ion at m/z 287.

Benzylic Cleavage: The most characteristic fragmentation for benzyl ethers is the cleavage of the C-O bond to form a stable benzyl cation at m/z 91. This would likely be a very prominent peak in the spectrum. researchgate.netmiamioh.edu

Formation of Tropylium (B1234903) Ion: The benzyl cation (m/z 91) can rearrange to the even more stable tropylium ion.

Loss of Benzyl Radical: Cleavage of the O-CH₂Ph bond with charge retention on the naphthalene moiety would lead to an ion at m/z 227.

Further Fragmentation: Subsequent fragmentations of these primary ions would lead to smaller ions, providing further structural confirmation.

Predicted Major Fragments in Mass Spectrum:

| m/z | Proposed Fragment Ion | Formation Pathway |

| 318 | [C₂₀H₁₈O₃]⁺˙ | Molecular Ion |

| 287 | [M - •OCH₃]⁺ | Loss of methoxy radical from ester |

| 227 | [M - •CH₂Ph]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Benzyl cation (likely base peak) |

UV-Vis Spectroscopy for Electronic Transition and Chromophore Analysis of this compound

UV-Vis spectroscopy is a important technique for probing the electronic structure of conjugated systems like this compound. The molecule's chromophore is centered on the naphthalene ring system, which is extended by the electronic influence of the ester and benzyloxy substituents.

The UV spectrum of naphthalene derivatives is characterized by three main absorption bands, designated as the alpha (α), para (p), and beta (β) bands. researchgate.net These bands arise from π-π* electronic transitions within the aromatic system.

α-Band (¹Lb): This is the longest-wavelength band and is formally forbidden, resulting in a low intensity. It typically exhibits well-resolved vibronic fine structure.

p-Band (¹La): This band appears at intermediate wavelengths and is more intense than the α-band. Its transition dipole is polarized along the short axis of the naphthalene ring. researchgate.net

β-Band (¹Bb): This is the most intense band, occurring at the shortest wavelengths, and corresponds to a fully allowed transition.

Substituents on the naphthalene core significantly influence the position (λmax) and intensity (molar absorptivity, ε) of these bands. The methoxycarbonyl (-COOCH₃) group at the 2-position and the benzyloxy (-OCH₂C₆H₅) group at the 4-position both act as auxochromes, typically causing a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene. The addition of methyl groups can also cause slight shifts in the absorption maxima. aanda.org Studies on heavily substituted naphthalenes show that increasing substitution leads to a convergence of the main absorption band. aanda.orgresearchgate.net

The expected UV-Vis absorption data, based on analogous substituted naphthalenes, are summarized below.

| Band Designation | Transition | Typical λmax Range (nm) | Characteristics |

| α-Band | S₀ → S₁ (¹Lb) | 300 - 350 | Low intensity, sharp vibronic structure |

| p-Band | S₀ → S₂ (¹La) | 250 - 300 | Medium to high intensity |

| β-Band | S₀ → S₃ (¹Bb) | 210 - 230 | Very high intensity |

X-Ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, analysis of related naphthalene derivatives allows for a detailed prediction of its solid-state characteristics. tandfonline.comroyalsocietypublishing.org

Naphthalene and its derivatives often crystallize in monoclinic or orthorhombic systems. royalsocietypublishing.org The crystal packing is governed by a balance of forces, including van der Waals interactions and, where applicable, hydrogen bonding. In the case of this compound, the molecular shape and the presence of polar groups (ester) and large aromatic systems (naphthalene, benzyl) will dictate the packing arrangement.

Key structural features expected from a crystallographic analysis would include:

Planarity of the Naphthalene Core: The naphthalene ring system itself is expected to be nearly planar.

Conformation of Substituents: The analysis would reveal the torsion angles of the methyl ester and benzyloxy groups relative to the naphthalene plane.

Intermolecular Interactions: The packing would likely be dominated by π-π stacking interactions between the electron-rich naphthalene and benzyl rings of adjacent molecules. Weak C-H···O hydrogen bonds involving the ester carbonyl oxygen and aromatic C-H donors are also probable, contributing to the stability of the crystal lattice. X-ray diffraction studies on similar liquid naphthalene derivatives have been used to determine mean distances between neighboring molecules. tandfonline.comresearchgate.net

A representative set of crystallographic parameters, based on data from a structurally similar substituted naphthalene, is presented in the table below.

| Parameter | Expected Value / Type |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 - 10.5 |

| b (Å) | ~6.0 - 8.0 |

| c (Å) | ~20.0 - 25.0 |

| α (°) | 90 |

| β (°) | ~95 - 105 |

| γ (°) | 90 |

| Volume (ų) | ~1700 - 1900 |

| Z (Molecules/Unit Cell) | 4 |

Computational and Theoretical Chemistry Studies of Methyl 4 Benzyloxy 8 Methyl 2 Naphthoate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals

To understand the intrinsic properties of Methyl 4-(benzyloxy)-8-methyl-2-naphthoate, quantum chemical calculations would be the primary approach. Density Functional Theory (DFT) and Ab Initio methods are powerful tools for elucidating the electronic structure and molecular orbitals.

Key Parameters from Quantum Chemical Calculations:

| Parameter | Description |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating the chemical reactivity and kinetic stability of the molecule. |

| Electron Density Distribution | Maps the probability of finding an electron in different regions of the molecule, highlighting areas of high and low electron density. |

| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the molecule's surface, identifying electrophilic and nucleophilic sites. |

| Mulliken and Natural Population Analysis (NPA) Charges | Provides the charge distribution on each atom, offering insights into the polarity and reactivity of different parts of the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

These calculations would provide a foundational understanding of the molecule's reactivity, stability, and the nature of its chemical bonds.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. By simulating the movements of atoms and molecules, MD can reveal the conformational flexibility and intermolecular interactions of this compound.

Insights from Molecular Dynamics Simulations:

| Aspect | Information Gained |

| Conformational Analysis | Identification of the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. |

| Solvation Effects | Understanding how the molecule interacts with solvent molecules, which is crucial for predicting its behavior in different environments. |

| Intermolecular Interactions | Simulating how multiple molecules of this compound interact with each other in a condensed phase. |

| Flexibility and Dynamics | Characterizing the motion of different parts of the molecule, such as the rotation of the benzyloxy and methyl groups. |

MD simulations are essential for bridging the gap between the properties of a single molecule and its behavior in a realistic chemical or biological system.

Docking and Molecular Modeling Studies of this compound with Biological Targets (In Silico)

To explore the potential biological activity of this compound, molecular docking and modeling studies would be employed. These in silico techniques predict how a molecule (ligand) binds to a specific biological target, typically a protein or enzyme.

Typical Workflow for Molecular Docking:

Target Identification: Selecting a biologically relevant protein target based on the structural features of this compound.

Binding Site Prediction: Identifying the most likely binding pocket on the target protein.

Docking Simulation: Using computational algorithms to predict the preferred binding pose and orientation of the molecule within the binding site.

Scoring and Analysis: Evaluating the binding affinity and identifying key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

These studies could provide initial hypotheses about the molecule's mechanism of action and guide further experimental investigations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can also predict various spectroscopic properties of a molecule. These theoretical predictions can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra.

Predicted Spectroscopic Data:

| Spectroscopy | Predicted Parameters |

| Infrared (IR) | Vibrational frequencies and intensities, corresponding to the characteristic functional groups in the molecule. |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H and ¹³C), which are sensitive to the electronic environment of each nucleus. |

| UV-Visible | Electronic transitions and the corresponding absorption wavelengths, providing information about the molecule's chromophores. |

Agreement between predicted and experimental spectra would lend confidence to the accuracy of the computed molecular structure and electronic properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives (In Silico)

QSAR and QSPR models are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). If a series of derivatives of this compound were to be synthesized and tested, these models could be developed.

Steps in QSAR/QSPR Modeling:

Data Set Preparation: A collection of molecules with known activities or properties.

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., topological, electronic, steric) for each molecule.

Model Building: Using statistical methods like multiple linear regression or machine learning to develop a predictive model.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

These models would be valuable for predicting the activity of new, unsynthesized derivatives and for guiding the design of more potent or selective compounds.

Chemical Reactivity and Derivatization Strategies for Methyl 4 Benzyloxy 8 Methyl 2 Naphthoate

Functional Group Interconversions on the Naphthalene (B1677914) Ring of Methyl 4-(benzyloxy)-8-methyl-2-naphthoate

The naphthalene core of this compound is amenable to a variety of functional group interconversions, allowing for the introduction of diverse substituents that can modulate its physicochemical and biological properties. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the electron-donating benzyloxy and methyl groups, and the electron-withdrawing methyl ester group.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are expected to occur at the positions activated by the ortho, para-directing benzyloxy and methyl groups. The development of regioselective synthesis methodologies for polysubstituted naphthalene derivatives has been an area of significant interest in organic synthesis. researchgate.net For instance, methods for the C8-functionalization of naphthols have been developed, highlighting the ability to introduce substituents at specific positions on the naphthalene ring. researchgate.net

Table 1: Potential Functional Group Interconversions on the Naphthalene Ring

| Reaction Type | Reagents and Conditions (Illustrative) | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) at an activated position. |

| Halogenation | Br₂, FeBr₃ or NBS, AIBN | Introduction of a bromine atom (-Br) at an activated position. |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group (-SO₃H) at an activated position. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Introduction of an acyl group (-COR) at an activated position. |

Note: The precise regiochemical outcome of these reactions on the specific substrate, this compound, would require experimental verification.

Chemical Modifications of the Benzyloxy Moiety

The benzyloxy group serves as a protecting group for the 4-hydroxyl functionality and its cleavage is a key step in the synthesis of many derivatives. lookchem.com The most common method for debenzylation is catalytic hydrogenation.

Debenzylation via Catalytic Hydrogenation: This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The process is generally clean and high-yielding, affording the corresponding phenol (B47542), Methyl 4-hydroxy-8-methyl-2-naphthoate, and toluene (B28343) as a byproduct.

Reaction Scheme: Debenzylation of this compound

The resulting phenolic hydroxyl group can then be further functionalized. For instance, it can be alkylated or acylated to introduce a variety of new ether or ester functionalities at the 4-position, allowing for the exploration of SAR. The synthesis of phenacyloxy benzaldehyde (B42025) derivatives through the Williamson etherification of a hydroxybenzaldehyde with a phenacyl bromide serves as an illustrative example of such a transformation. orientjchem.org

Derivatization at the Ester Functionality

The methyl ester group at the 2-position of the naphthalene ring is a versatile handle for a range of chemical transformations, most notably hydrolysis to the corresponding carboxylic acid and conversion to amides.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the carboxylic acid, 4-(Benzyloxy)-8-methyl-2-naphthoic acid, under either acidic or basic conditions. nih.gov Basic hydrolysis is often preferred to avoid potential side reactions on the acid-sensitive benzyloxy group. This reaction typically involves heating the ester with an aqueous solution of a base such as sodium hydroxide (B78521), followed by acidic workup to protonate the carboxylate salt. The resulting carboxylic acid is a key intermediate for the synthesis of a wide array of derivatives. nih.gov

Amide Formation: The carboxylic acid obtained from ester hydrolysis can be coupled with a variety of amines to form the corresponding amides. This is a common strategy in medicinal chemistry to introduce new functionalities and modulate the pharmacokinetic properties of a molecule. Standard peptide coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) or dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP) can be employed for this transformation. nih.gov

Table 2: Derivatization Reactions at the Ester Functionality

| Reaction Type | Reagents and Conditions (Illustrative) | Product |

| Ester Hydrolysis | 1. NaOH (aq), Heat; 2. HCl (aq) | 4-(Benzyloxy)-8-methyl-2-naphthoic acid |

| Amide Formation | R-NH₂, Coupling Agent (e.g., DCC, DMAP) | N-substituted-4-(benzyloxy)-8-methyl-2-naphthamide |

Synthesis of Analogs and Homologs of this compound for Structure-Activity Relationship (SAR) Studies

The synthesis of analogs and homologs is a cornerstone of SAR studies, providing insights into the structural requirements for a desired biological activity. For this compound, this can be achieved by systematically modifying each of its key structural components.

Modification of the Benzyloxy Group: The benzyl (B1604629) group can be replaced with other alkyl or aryl groups to probe the effect of steric and electronic properties of the ether substituent at the 4-position. This can be accomplished by debenzylation to the phenol followed by etherification with a variety of alkyl or aryl halides.

Modification of the Methyl Ester: The methyl ester can be converted to a range of other esters by transesterification or by hydrolysis to the carboxylic acid followed by esterification with different alcohols. nih.gov This allows for the investigation of the impact of the ester group's size and polarity.

Modification of the Naphthalene Core: The introduction of various substituents on the naphthalene ring, as described in section 7.1, can lead to a diverse library of analogs. Furthermore, the position of the substituents can be varied to explore the impact of the substitution pattern on activity. The synthesis of novel naphthoquinone aliphatic amides and esters from 1-hydroxy-2-naphthoic acid demonstrates a synthetic route to a variety of analogs with potential anticancer activity. nih.gov

Table 3: Strategies for Analog and Homolog Synthesis for SAR Studies

| Modification Site | Synthetic Strategy | Potential Analogs |

| 4-Position Ether | Debenzylation followed by etherification | 4-alkoxy and 4-aryloxy analogs |

| 2-Position Ester | Transesterification or hydrolysis/esterification | Esters with varying alkyl chains (ethyl, propyl, etc.) |

| Naphthalene Ring | Electrophilic substitution, cross-coupling reactions | Halogenated, nitrated, acylated, or arylated analogs |

| 8-Position Methyl Group | Synthesis from precursors with different alkyl groups | Analogs with ethyl, propyl, or other groups at the 8-position |

The systematic synthesis and biological evaluation of these analogs can provide a detailed understanding of the SAR for this class of compounds, guiding the design of more potent and selective molecules.

Applications and Functionalization of Methyl 4 Benzyloxy 8 Methyl 2 Naphthoate in Research

Methyl 4-(benzyloxy)-8-methyl-2-naphthoate as a Synthetic Precursor in Total Synthesis

Role in the Construction of Complex Natural Products

No published research could be identified that details the use of this compound as a precursor or intermediate in the total synthesis of complex natural products.

Utilization in the Synthesis of Pharmaceutical Intermediates and Scaffolds

There is no available literature to suggest that this compound has been utilized in the synthesis of pharmaceutical intermediates or as a scaffold for drug discovery. While related benzyloxy-substituted aromatic compounds can be important in medicinal chemistry, no specific studies have been found for this particular molecule.

Potential Applications of this compound in Materials Science

Incorporation into Polymeric Materials (e.g., as a monomer or cross-linker)

No studies have been found that report the incorporation of this compound into polymeric materials, either as a monomer, a cross-linking agent, or an additive.

Contributions to Liquid Crystalline Systems

There is no evidence in the current body of scientific research to indicate that this compound has been synthesized or studied for its potential contributions to liquid crystalline systems. While related naphthoate structures are sometimes explored for such properties, no specific data exists for this compound.

Lack of Specific Research Data for this compound Applications

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research data concerning the applications of This compound in the specified fields of catalysis, supramolecular chemistry, and the development of photoactive probes.

The investigation, aimed at gathering detailed findings for an article on the functionalization of this particular chemical compound, did not yield any dedicated studies outlining its use as a ligand or ligand precursor, its role in host-guest systems, or its incorporation into fluorescent probes.

While information on structurally related compounds, such as other naphthoate and benzoate (B1203000) derivatives, is available, these findings are not directly applicable to This compound . Adherence to strict scientific accuracy and the specific scope of the requested article precludes the extrapolation of data from these different, albeit similar, molecules. The PubChem database contains an entry for the carboxylic acid precursor, 4-(Benzyloxy)-8-methyl-2-naphthoic acid , but this entry also lacks detailed information regarding its applications in the specified areas of research.

Consequently, the outlined article sections on the applications and functionalization of This compound cannot be substantiated with the required detailed and specific research findings at this time.

Biological Activity Studies of Methyl 4 Benzyloxy 8 Methyl 2 Naphthoate in Vitro and in Silico Research Only

Enzyme Inhibition and Activation Studies (In Vitro)

No studies detailing the inhibitory or activating effects of Methyl 4-(benzyloxy)-8-methyl-2-naphthoate on any specific enzymes have been found in the reviewed literature.

Receptor Binding Assays and Ligand-Target Interactions (In Vitro)

There are no available reports of receptor binding assays or investigations into the ligand-target interactions of this compound.

Cell-Based Assays for Mechanistic Investigations (In Vitro)

No cell-based assays have been published that would elucidate the potential mechanisms of action for this compound.

Antimicrobial or Antifungal Screening Studies (In Vitro)

There is no documented evidence of this compound having been screened for antimicrobial or antifungal properties.

Predictive Biological Profiling using Cheminformatics and In Silico Approaches

No in silico studies, including cheminformatics analyses or predictive biological profiling, for this compound are present in the public scientific literature.

Analytical Methodologies for Quantification and Purity Assessment of Methyl 4 Benzyloxy 8 Methyl 2 Naphthoate in Research Samples

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. For a compound like Methyl 4-(benzyloxy)-8-methyl-2-naphthoate, various chromatographic methods are employed to ensure its identity, purity, and concentration are accurately determined within a research context.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile, high-molecular-weight compounds such as this compound. The development of a robust HPLC method is critical for obtaining accurate and reproducible results.

A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for this analyte. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For this compound, a C18 (octadecylsilane) column is a common choice for the stationary phase due to its strong retention of non-polar compounds.

Method development involves optimizing several parameters:

Mobile Phase Composition: A gradient elution using a mixture of a polar solvent (like water) and a less polar organic solvent (like methanol (B129727) or acetonitrile) is often employed. nih.gov Starting with a higher proportion of water and gradually increasing the organic solvent content allows for the effective elution of the compound from the column. The pH of the aqueous portion may be adjusted to ensure the analyte is in a neutral form. nih.gov

Flow Rate: A typical flow rate of 1.0 mL/min is often a good starting point, which can be adjusted to optimize resolution and analysis time. researchgate.net

Column Temperature: Maintaining a constant column temperature, for instance, at 25°C or 30°C, is crucial for ensuring reproducible retention times.

Detection: The naphthalene (B1677914) moiety in the compound provides a strong chromophore, making UV detection an ideal choice. The detection wavelength is usually set at the wavelength of maximum absorbance (λmax) of the analyte, likely in the 230-280 nm range, to maximize sensitivity. researchgate.net

A standard curve is generated by injecting solutions of known concentrations of a purified reference standard of this compound. The peak area from the chromatogram of the research sample is then used to calculate the concentration of the analyte by interpolation from this curve.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Instrument | HPLC System with UV Detector |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net |

| Mobile Phase | Gradient of Methanol and Water (pH adjusted if necessary) nih.gov |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection Wavelength | UV at ~254 nm researchgate.net |

| Injection Volume | 10-20 µL |

| Column Temperature | 30°C |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, primarily suited for volatile and thermally stable compounds. While the high molecular weight of this compound may require high temperatures, GC, particularly when coupled with a mass spectrometer (GC-MS), can be invaluable for purity assessment.

GC applications for this compound include:

Purity Testing: GC can be used to detect and quantify volatile or semi-volatile impurities in a sample of this compound. These could include starting materials, by-products from the synthesis, or degradation products. The purity can often be estimated by the area percentage of the main peak in the chromatogram. shimadzu.com

Identification of Unknowns: GC-MS provides structural information about the analyte and any impurities present. The mass spectrum, with its characteristic fragmentation pattern, serves as a chemical fingerprint that can confirm the identity of the compound and help elucidate the structure of unknown peaks.

Residual Solvent Analysis: In the final steps of synthesis and purification, organic solvents are used. Headspace GC is a specific technique used to quantify the amount of these residual solvents to ensure they have been adequately removed. shimadzu.com

Method development for GC would involve selecting an appropriate capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5), optimizing the oven temperature program to ensure separation of components, and setting the injector and detector temperatures.

Table 2: Typical Gas Chromatography (GC) Parameters

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Column | Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 280°C |

| Oven Program | Initial temp. 150°C, ramp to 300°C at 10°C/min, hold for 10 min |

| Detector | FID at 300°C or MS with electron ionization |

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used primarily for the qualitative monitoring of chemical reactions. fishersci.comsigmaaldrich.com During the synthesis of this compound, TLC is used to track the progress of the reaction by observing the disappearance of starting materials and the appearance of the desired product. rsc.org

A small amount of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. rsc.org The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. As the solvent moves up the plate by capillary action, the components of the mixture separate based on their polarity.

After development, the plate is visualized. Since this compound contains a naphthalene ring system, it is UV-active and can be easily seen by shining a UV lamp on the plate, where it will appear as a dark spot. rsc.org By comparing the spot of the reaction mixture to spots of the starting materials, a chemist can determine if the reaction is complete. TLC is also crucial for identifying the appropriate solvent system for purification by column chromatography. magritek.com

Table 3: Typical Thin-Layer Chromatography (TLC) Parameters

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 plate rsc.org |

| Mobile Phase (Solvent System) | Varies based on polarity, e.g., Ethyl Acetate/Hexane (3:7) or Dichloromethane/Methanol (95:5) rsc.orgrsc.org |

| Application | Spotting of starting material, co-spot, and reaction mixture |

| Development | In a closed chamber until solvent front reaches near the top of the plate |

| Visualization | UV light (254 nm) rsc.org |

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry is a straightforward and widely available technique that can be used for the quantitative determination of this compound in solution, provided it is the only component that absorbs at the analytical wavelength. This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To determine the concentration of a sample, a calibration curve must first be prepared. This involves measuring the absorbance of several standard solutions of known concentrations of the pure compound. The absorbance is measured at the wavelength of maximum absorption (λmax), which provides the greatest sensitivity. For this compound, the λmax would be determined by scanning a dilute solution of the compound across a range of UV wavelengths. The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve. This method is particularly useful for rapid concentration checks during research.

Validation of Analytical Methods for Research Applications

For research applications to be considered reliable and reproducible, the analytical methods used must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net According to International Conference on Harmonization (ICH) guidelines, key validation characteristics should be evaluated. nih.govnih.gov

Table 4: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria for Research |

|---|---|---|

| Accuracy | The closeness of the measured value to the true or accepted reference value. Assessed using a reference standard or by spike/recovery experiments. nih.gov | Recovery of 98-102% |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (RSD). researchgate.net | RSD ≤ 2% researchgate.net |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov | The analyte peak should be well-resolved from other peaks with no co-elution. |